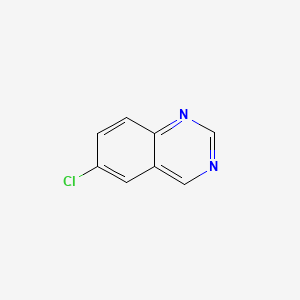

6-Chloroquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

6-chloroquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZOSGVUMBJPDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NC=C2C=C1Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10990241 |

Source

|

| Record name | 6-Chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-78-7 |

Source

|

| Record name | 6-Chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloroquinazoline: A Technical Guide for Advanced Drug Discovery

Foreword

The quinazoline scaffold stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. Among its halogenated derivatives, 6-chloroquinazoline has emerged as a particularly valuable building block, underpinning the architecture of numerous therapeutic agents, most notably in the realm of oncology. This technical guide offers an in-depth exploration of this compound, from its fundamental chemical identity to its sophisticated applications in the design and development of targeted therapies. We will dissect its synthesis, reactivity, and the critical role it plays as a pharmacophore, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage this versatile molecule in their pursuits.

Core Compound Identification and Properties

This compound is a heterocyclic aromatic compound featuring a pyrimidine ring fused to a benzene ring, with a chlorine atom substituted at the 6-position.

| Identifier | Value | Source |

| CAS Number | 700-78-7 | PubChem[1] |

| Molecular Formula | C₈H₅ClN₂ | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

Physicochemical Properties

Experimental data for the parent this compound is not extensively documented in publicly available literature. The following table includes computed properties from reliable databases, which serve as a valuable estimation for experimental design. For comparative context, the experimental melting point of the isomeric 4-chloroquinazoline is also provided.

| Property | Value | Notes |

| Molecular Weight | 164.59 g/mol | Computed by PubChem[1] |

| Melting Point | 96-100 °C | Experimental, for the isomeric 4-chloroquinazoline |

| Boiling Point | Not available | - |

| Solubility | Soluble in many common organic solvents. | General observation for similar heterocyclic compounds. |

| XLogP3 | 1.6 | Computed by XLogP3 3.0[1] |

Spectroscopic Data

-

Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 164, consistent with its molecular weight. The isotopic pattern of the molecular ion, with a peak at M+2 (m/z 166) of approximately one-third the intensity of the M+ peak, is characteristic of a monochlorinated compound.[1] Key fragments are observed at m/z 137 and 166.[1]

-

¹H NMR Spectroscopy: While a specific spectrum for this compound is not provided, the spectrum of the closely related quinazoline can be used as a reference. The protons on the quinazoline ring system typically appear in the aromatic region (δ 7.0-9.5 ppm). For this compound, one would expect to see distinct signals for the protons at the 2, 4, 5, 7, and 8 positions, with coupling patterns revealing their connectivity.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon bearing the chlorine atom (C-6) would exhibit a characteristic chemical shift, and the other carbons of the quinazoline core would resonate in the typical aromatic region. For reference, the ¹³C NMR spectrum of the related 6-chloroquinoline has been documented.[2]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the formation of a quinazolinone intermediate via the Niementowski reaction, followed by a chlorination step.

Caption: Two-step synthesis of this compound.

Experimental Protocol: Synthesis of 6-Chloro-4(3H)-quinazolinone

This protocol is adapted from the well-established Niementowski reaction for the synthesis of quinazolinones.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-chloroanthranilic acid (1 equivalent) and an excess of formamide (approximately 4 equivalents).

-

Heating: Heat the reaction mixture in a glycerin bath or a suitable heating mantle to 130-140°C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water with stirring.

-

Isolation: The product, 6-chloro-4(3H)-quinazolinone, will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure quinazolinone.

Experimental Protocol: Synthesis of this compound

This procedure details the chlorination of the quinazolinone intermediate using phosphorus oxychloride.[4][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 6-chloro-4(3H)-quinazolinone (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, approximately 5-10 equivalents).

-

Heating: Heat the reaction mixture to reflux (approximately 105-110°C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.

-

Removal of Excess Reagent: After the reaction is complete, cool the mixture and carefully remove the excess POCl₃ under reduced pressure.

-

Work-up: Cautiously pour the cooled reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme care.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is basic. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electronic properties of the quinazoline ring system and the nature of the chloro substituent. The pyrimidine ring is electron-deficient, which makes the carbon atoms, particularly at the 2- and 4-positions, susceptible to nucleophilic attack. The chlorine atom at the 6-position is on the benzene ring and is less reactive towards nucleophilic aromatic substitution compared to a chlorine atom at the 2- or 4-position. However, it can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of substituents at the 6-position, a key feature in the construction of libraries of compounds for structure-activity relationship (SAR) studies.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The this compound core is a prominent feature in a number of clinically successful kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[6] The dysregulation of EGFR signaling is a hallmark of many cancers, making it a critical target for therapeutic intervention.

The EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives

EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and undergoes autophosphorylation of its intracellular kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately drive cell proliferation, survival, and migration. Quinazoline-based inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of EGFR and subsequent activation of downstream signaling.

Caption: Simplified EGFR signaling pathway and the mechanism of action of quinazoline-based inhibitors.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of a this compound derivative against EGFR kinase activity using a continuous-read fluorescence-based assay.[7]

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

-

Recombinant human EGFR kinase

-

Fluorescently labeled peptide substrate (e.g., Y12-Sox)

-

ATP solution

-

Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

Test compound (this compound derivative) dissolved in DMSO

-

384-well microtiter plates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare stocks of EGFR enzyme, peptide substrate, and ATP in the kinase reaction buffer at the desired concentrations.

-

Compound Dilution: Perform a serial dilution of the test compound in 50% DMSO.

-

Pre-incubation: In a 384-well plate, add a small volume (e.g., 0.5 µL) of the serially diluted compound or DMSO (for control) to wells containing the EGFR enzyme (e.g., 5 µL). Incubate at room temperature for 30 minutes.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate (e.g., 45 µL) to each well.

-

Signal Detection: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (e.g., every 71 seconds for 30-120 minutes) at the appropriate excitation and emission wavelengths (e.g., λex 360 nm / λem 485 nm).

-

Data Analysis: Determine the initial reaction velocity from the linear portion of the fluorescence progress curves. Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. This protocol outlines the general procedure for evaluating the cytotoxic effects of a this compound derivative on cancer cells.[8][9][10]

Materials:

-

Cancer cell line (e.g., A549)

-

Complete cell culture medium

-

96-well plates

-

Test compound (this compound derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10-20 µL of the MTT solution to each well and incubate for an additional 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Safety and Handling

-

General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Toxicology: Chloroquinazolines are often classified as toxic if swallowed and may cause skin and eye irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a molecule of significant strategic importance in the field of drug discovery. Its straightforward synthesis and the versatility of its chemical functionalization, particularly at the 6-position, make it an ideal scaffold for the development of targeted therapeutics. The proven success of this compound-containing drugs, especially in the inhibition of EGFR kinase for cancer treatment, underscores its value as a pharmacophore. This guide has provided a comprehensive overview of the essential technical aspects of this compound, from its fundamental properties and synthesis to its application in biological assays. It is our hope that this information will serve as a valuable resource for scientists and researchers, empowering them to unlock the full potential of this remarkable heterocyclic compound in the ongoing quest for novel and effective medicines.

References

- 1. This compound | C8H5ClN2 | CID 596352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-CHLOROQUINOLINE(612-57-7) 13C NMR spectrum [chemicalbook.com]

- 3. generis-publishing.com [generis-publishing.com]

- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]

- 6. rjpbcs.com [rjpbcs.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. bds.berkeley.edu [bds.berkeley.edu]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Physicochemical properties of 6-Chloroquinazoline

An In-depth Technical Guide on the Physicochemical Properties of 6-Chloroquinazoline

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic aromatic compound that serves as a pivotal structural motif in medicinal chemistry. Its quinazoline core, a fusion of benzene and pyrimidine rings, is a recognized "privileged scaffold" due to its ability to interact with a wide range of biological targets. The presence of a chlorine atom at the 6-position provides a crucial handle for synthetic modification, enabling the development of diverse compound libraries for drug discovery.[1] This guide offers a detailed examination of the core physicochemical properties of this compound, providing the foundational knowledge necessary for its strategic application in the synthesis of novel therapeutic agents, particularly in the realm of oncology.[1][2]

Part 1: Molecular and Structural Properties

A thorough understanding of the molecular and structural characteristics of this compound is the cornerstone of its application in rational drug design.

Chemical Structure

The fundamental structure consists of a quinazoline ring system with a chlorine atom substituted at the C-6 position.

Caption: Chemical structure of this compound.

Key Physicochemical Descriptors

These quantitative properties are essential for computational modeling, reaction planning, and predicting the compound's behavior in various environments.

| Property | Value | Source(s) |

| Molecular Weight | 164.59 g/mol | [3] |

| Appearance | Solid | [4] |

| Melting Point | 96-100 °C | [4][5] |

| XLogP3 | 1.6 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Part 2: Spectroscopic and Analytical Characterization

Spectroscopic data provides the definitive structural confirmation and is a critical component of quality control in synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms within the molecule.

-

¹H NMR (Proton NMR): The proton spectrum provides information on the chemical environment of each hydrogen atom. Expected chemical shifts (δ) in ppm (referenced to TMS) are:

-

¹³C NMR (Carbon NMR): The carbon spectrum reveals the number and types of carbon atoms.

-

The 8 carbon atoms of the this compound skeleton will produce signals in the aromatic region of the spectrum (typically 110-160 ppm).[8]

-

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Exact Mass: 164.0141 g/mol .[3]

-

Isotopic Pattern: A key feature in the mass spectrum of a monochlorinated compound is the presence of two major peaks for the molecular ion: [M]⁺ at m/z ~164 and [M+2]⁺ at m/z ~166. The characteristic ~3:1 intensity ratio of these peaks is a definitive indicator of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

Part 3: Experimental Protocols for Characterization

The following section outlines standardized, self-validating workflows for the analysis of this compound, ensuring data integrity and reproducibility.

Purity Determination via High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of synthetic compounds. The causality behind this choice is its high resolution, sensitivity, and quantitative accuracy.

Methodology:

-

System Preparation: Utilize a reverse-phase C18 column with a standard HPLC system equipped with a UV detector.

-

Mobile Phase: Prepare a gradient system, typically using acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes by protonating the basic nitrogens.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample. Monitor the elution profile at a wavelength of maximum absorbance for the quinazoline ring, typically around 254 nm.

-

Data Interpretation: Purity is calculated based on the relative area percentage of the main peak in the chromatogram. A pure sample will exhibit a single, sharp peak with minimal to no other signals.

Caption: Standard workflow for HPLC purity assessment.

Part 4: Relevance in Drug Development & Synthesis

The physicochemical properties of this compound directly influence its utility as a building block for complex, biologically active molecules.

Role as a Synthetic Intermediate

The quinazoline scaffold is a core component of numerous approved drugs, particularly tyrosine kinase inhibitors used in cancer therapy like gefitinib and erlotinib.[1] The chlorine atom at the 6-position is not merely a substituent; it is a versatile functional handle. It activates the ring system for nucleophilic aromatic substitution and serves as an ideal coupling partner in modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the strategic introduction of diverse chemical functionalities.[9] This synthetic tractability is a primary reason for its prevalence in drug discovery programs.

Safety and Handling

As a responsible scientist, proper handling is paramount.

-

General Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[11][12]

-

Hazard Statements: The compound may cause skin, eye, and respiratory irritation.[5][12] It is crucial to consult the full Safety Data Sheet (SDS) before use.[10][11]

-

Storage: Store in a cool, dry place in a tightly sealed container.[13]

References

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H5ClN2 | CID 596352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloroquinazoline 97 5190-68-1 [sigmaaldrich.com]

- 5. 4-クロロキナゾリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. aksci.com [aksci.com]

Part 1: Core Molecular Profile of 6-Chloroquinazoline

An In-depth Technical Guide to 6-Chloroquinazoline: Structure, Synthesis, and Application

This guide provides an in-depth technical exploration of this compound, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will move beyond a simple recitation of facts to deliver field-proven insights, focusing on the causality behind its synthesis, its specific reactivity, and its crucial role as a privileged scaffold in modern medicinal chemistry.

The quinazoline framework, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile scaffold for a wide range of biologically active molecules.[1][2][3][4] The introduction of a chlorine atom at the 6-position significantly influences the molecule's electronic properties, reactivity, and biological interactions, making this compound and its derivatives particularly valuable starting points for drug discovery programs.[5][6][7]

Structure and IUPAC Nomenclature

The foundational identity of any chemical entity begins with its precise structure and systematic name.

-

Chemical Structure:

Source: PubChem CID 596352

-

IUPAC Name: The systematic name as defined by the International Union of Pure and Applied Chemistry is This compound .[8]

-

Key Identifiers: For unambiguous identification in research and procurement, the following identifiers are critical:

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in both reactive and biological systems. The electron-withdrawing nature of the chlorine atom at position 6 modulates the basicity of the nitrogen atoms and the reactivity of the entire ring system.

| Property | Value | Source |

| Appearance | Light yellow to brown crystalline solid | [9] |

| Melting Point | 41-43 °C | [9] |

| Boiling Point | 126-127 °C at 10 mmHg | [9] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | [9] |

| pKa (Predicted) | Data not consistently available in experimental form. Computational estimates suggest it is a weak base. | |

| LogP (Computed) | 1.6 | [8] |

Part 2: Synthesis of the Quinazoline Core

The construction of the this compound scaffold is a foundational step for its use in further chemical synthesis. While numerous methods exist for quinazoline synthesis, a common and reliable pathway involves the cyclization of anthranilic acid derivatives.[10] The following protocol details the synthesis of a key precursor, 6-chloroquinazolin-4(3H)-one, which can be readily converted to other 4-substituted derivatives.

Synthetic Workflow: From Anthranilic Acid to Quinazolone

This workflow outlines a classical and robust method for building the core structure.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C8H5ClN2 | CID 596352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Quinazoline synthesis [organic-chemistry.org]

Synthesis of 6-Chloroquinazoline from Anthranilic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways to 6-chloroquinazoline, a pivotal scaffold in medicinal chemistry, originating from anthranilic acid. The quinazoline core is a recurring motif in a multitude of pharmacologically active compounds, including anticancer agents.[1][2] The presence of a chlorine atom at the 6-position can significantly modulate the biological activity and pharmacokinetic profile of these molecules, often enhancing their therapeutic potential.[3] This document will detail the strategic considerations, mechanistic underpinnings, and practical execution of the multi-step synthesis, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Significance of the this compound Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged structure in drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The this compound moiety, in particular, is a key component of several potent kinase inhibitors, which are crucial in the targeted therapy of cancer.[3][4] The chlorine substituent can participate in halogen bonding, enhancing binding affinity to target proteins, and can also improve metabolic stability and other pharmacokinetic parameters.[3] Given its importance, a robust and well-understood synthetic route from readily available starting materials like anthranilic acid is of paramount importance for the medicinal chemistry community.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound from anthranilic acid is a multi-step process that can be broadly divided into three key transformations:

-

Formylation of Anthranilic Acid: Introduction of a formyl group onto the amino functionality of anthranilic acid.

-

Cyclization to form the Quinazolinone Core: Formation of the bicyclic quinazolinone ring system.

-

Chlorination of the Quinazolinone: Conversion of the quinazolinone to the final this compound product.

This guide will dissect each of these stages, providing detailed protocols and mechanistic insights.

Caption: High-level overview of the synthesis of this compound.

Step-by-Step Synthesis and Mechanistic Discussion

Step 1: Formylation of Anthranilic Acid

The initial step involves the acylation of the amino group of anthranilic acid with a formyl group. This is a critical transformation to set the stage for the subsequent cyclization.

Causality of Experimental Choices:

-

Reagent: Formic acid is the most common and cost-effective formylating agent. In some protocols, a mixture of formic acid and acetic anhydride is used to generate a mixed anhydride in situ, which is a more potent acylating agent.

-

Conditions: The reaction is typically carried out under heating to drive the reaction to completion. The temperature is carefully controlled to prevent side reactions or degradation of the product.

Experimental Protocol: Synthesis of N-Formylanthranilic Acid

-

To a round-bottom flask equipped with a reflux condenser, add anthranilic acid.

-

Add an excess of formic acid to the flask.

-

Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Mechanistic Insight: The formylation proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group of anthranilic acid attacks the electrophilic carbonyl carbon of formic acid. A subsequent proton transfer and elimination of a water molecule yield the N-formylanthranilic acid product.[5]

Step 2: Cyclization to 6-Chloro-4(3H)-quinazolinone

This step involves the formation of the heterocyclic quinazolinone ring. The presence of the N-formyl group is essential for this intramolecular cyclization.

Causality of Experimental Choices:

-

Reagents: A dehydrating agent is often employed to facilitate the cyclization by removing the water formed during the reaction. Common choices include acetic anhydride or polyphosphoric acid (PPA). The choice of reagent can influence the reaction conditions and yield.

-

Temperature: Elevated temperatures are required to overcome the activation energy for the cyclization reaction.

Experimental Protocol: Synthesis of 6-Chloro-4(3H)-quinazolinone

-

Place N-formylanthranilic acid in a reaction vessel.

-

Add a suitable cyclizing/dehydrating agent (e.g., acetic anhydride).

-

Heat the mixture under reflux for several hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry.

Mechanistic Insight: Under acidic conditions and heat, the carbonyl oxygen of the carboxylic acid is protonated, increasing the electrophilicity of the carbonyl carbon. The nitrogen of the formamide group then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent dehydration leads to the formation of the stable quinazolinone ring.

Caption: Simplified mechanism for the cyclization to the quinazolinone core.

Step 3: Chlorination of 6-Chloro-4(3H)-quinazolinone

The final step is the conversion of the 4-oxo group of the quinazolinone to a chloro group, yielding the desired this compound. This is a crucial step that introduces the key chlorine atom at the 4-position, which is often a site for further functionalization in drug discovery programs.[6]

Causality of Experimental Choices:

-

Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the most widely used and effective reagent for this transformation.[7][8] Other reagents like thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) can also be employed.[8][9]

-

Reaction Conditions: The reaction is typically performed at elevated temperatures, often under reflux, to ensure complete conversion. The use of a solvent like toluene or chloroform may be necessary.

Experimental Protocol: Synthesis of this compound

-

In a flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), place 6-chloro-4(3H)-quinazolinone.

-

Carefully add an excess of phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture to reflux for the required duration, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

-

Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Mechanistic Insight: The reaction with POCl₃ proceeds through the formation of a phosphorylated intermediate.[7] The lactam tautomer of the quinazolinone is in equilibrium with its lactim form. The oxygen of the lactim tautomer attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion at the C4 position, with the departure of the phosphate leaving group, yields the 4-chloroquinazoline product.[7]

One-Pot Synthesis Approaches

For efficiency and improved yields, one-pot synthetic strategies have been developed. These methods combine multiple steps into a single reaction vessel, avoiding the isolation and purification of intermediates. For instance, a one-pot reductive cyclization of 2-nitrobenzoic acid derivatives with formamide has been reported to yield quinazolinones directly.[10] While this specific example does not start from anthranilic acid, it highlights the trend towards more streamlined synthetic processes in modern organic chemistry.[11][12]

Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | Anthranilic Acid | Formic Acid | N-Formylanthranilic Acid | >90 |

| 2 | N-Formylanthranilic Acid | Acetic Anhydride | 6-Chloro-4(3H)-quinazolinone | 80-90 |

| 3 | 6-Chloro-4(3H)-quinazolinone | POCl₃ | This compound | 70-85 |

Yields are approximate and can vary based on specific reaction conditions and scale.

Conclusion

The synthesis of this compound from anthranilic acid is a well-established and reliable process that is fundamental to the production of numerous compounds of medicinal interest. A thorough understanding of the reaction mechanisms and the rationale behind the choice of reagents and conditions is crucial for optimizing this synthetic route. This guide provides a solid foundation for researchers to confidently and efficiently synthesize this important heterocyclic scaffold for their drug discovery endeavors. The continued development of more efficient, one-pot procedures will further enhance the accessibility of this valuable building block.

References

- 1. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. N-Formylanthranilate | C8H6NO3- | CID 5459905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. arkat-usa.org [arkat-usa.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

The 6-Chloroquinazoline Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazoline ring system, a cornerstone in heterocyclic chemistry, has long been recognized for its profound impact on medicinal chemistry. The strategic introduction of a chlorine atom at the 6-position of this scaffold has given rise to a class of compounds with a remarkably broad and potent spectrum of biological activities. This guide provides an in-depth technical exploration of the 6-chloroquinazoline core, designed for researchers, medicinal chemists, and drug development professionals. We will delve into the synthetic strategies for accessing this privileged scaffold, dissect its diverse biological potential across oncology, infectious diseases, and inflammation, and elucidate the underlying mechanisms of action. This comprehensive overview is supplemented with detailed experimental protocols and structure-activity relationship (SAR) insights to empower the rational design and development of next-generation therapeutics based on the this compound framework.

The Quinazoline Scaffold: A Foundation of Therapeutic Promise

The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a prominent feature in numerous natural products and synthetic compounds of therapeutic significance.[1] Its rigid, planar structure provides an ideal framework for interacting with various biological targets, and its nitrogen atoms offer opportunities for hydrogen bonding, a key interaction in drug-receptor binding. The versatility of the quinazoline scaffold is evident in the wide array of FDA-approved drugs that incorporate this moiety, including therapeutics for cancer, hypertension, and bacterial infections.[2][3]

The Significance of the 6-Chloro Substitution

The introduction of a chlorine atom at the 6-position of the quinazoline ring is a critical modification that often enhances the biological activity of the resulting derivatives.[4] This enhancement can be attributed to several factors:

-

Electronic Effects: The electron-withdrawing nature of the chlorine atom can modulate the electron density of the quinazoline ring system, influencing its reactivity and binding affinity for target proteins.

-

Lipophilicity: The addition of a chlorine atom increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

-

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the binding pockets of proteins, thereby enhancing binding affinity and selectivity.

-

Metabolic Stability: The presence of a chlorine atom can block potential sites of metabolism, leading to improved pharmacokinetic profiles.

Synthetic Strategies for Accessing the this compound Core

The construction of the this compound scaffold can be achieved through several synthetic routes, often starting from commercially available 5-chloroanthranilic acid derivatives. A common and versatile approach involves a multi-step synthesis to generate key intermediates that can be further elaborated.

Synthesis of 6-Chloro-3H-quinazolin-4-one: A Key Intermediate

A foundational precursor for many this compound derivatives is 6-chloro-3H-quinazolin-4-one. The following protocol outlines a typical synthesis.[5]

Experimental Protocol: Synthesis of 6-Chloro-3H-quinazolin-4-one

-

Step 1: Nitration of 4-chlorobenzoic acid: 4-chlorobenzoic acid is nitrated using a mixture of nitric acid and sulfuric acid to yield 4-chloro-3-nitrobenzoic acid.

-

Step 2: Reduction of the nitro group: The nitro group of 4-chloro-3-nitrobenzoic acid is reduced to an amino group using a reducing agent such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, or through catalytic hydrogenation, to give 3-amino-4-chlorobenzoic acid.

-

Step 3: Cyclization with formamide: The resulting 3-amino-4-chlorobenzoic acid is then heated with an excess of formamide. This reaction proceeds through an initial formylation of the amino group, followed by cyclization to afford 6-chloro-3H-quinazolin-4-one.[5] The product can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 2,4,6-Trichloroquinazoline: A Versatile Building Block

For further derivatization at the 2- and 4-positions, 2,4,6-trichloroquinazoline is a highly useful intermediate.

Experimental Protocol: Synthesis of 2,4,6-Trichloroquinazoline

-

Step 1: Synthesis of this compound-2,4(1H,3H)-dione: 5-chloroanthranilic acid is heated with urea at high temperature to yield this compound-2,4(1H,3H)-dione.

-

Step 2: Chlorination: The resulting dione is then refluxed with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-diethylaniline, to yield 2,4,6-trichloroquinazoline.[6] This versatile intermediate allows for sequential and selective substitution at the 2- and 4-positions.

The Anticancer Potential of the this compound Scaffold

The this compound core is a prominent feature in a multitude of potent anticancer agents.[7] These compounds exert their effects through various mechanisms, most notably by inhibiting key enzymes involved in cancer cell signaling pathways.

Mechanism of Action: Targeting Key Kinases

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[8][9] Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime target for anticancer therapy. Several this compound derivatives have been developed as potent EGFR inhibitors.[8][10][11]

These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby blocking the pro-proliferative signals.[9] The this compound scaffold has proven to be an excellent template for designing both reversible and irreversible EGFR inhibitors.[8][11]

Signaling Pathway: EGFR Inhibition by this compound Derivatives

Caption: EGFR signaling pathway and its inhibition.

p21-Activated Kinase 4 (PAK4) is a serine/threonine kinase that is overexpressed in several cancers and is implicated in cell migration, invasion, and metastasis.[12] The this compound scaffold has been successfully utilized to develop potent and selective PAK4 inhibitors.[12][13] These inhibitors have been shown to suppress the migratory and invasive potential of cancer cells by modulating downstream signaling pathways.[13]

Induction of Apoptosis

Many this compound derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[14] This can be achieved through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

Extensive SAR studies have been conducted on this compound derivatives to optimize their anticancer potency.[4][15] Key findings include:

-

Substitution at the 4-position: The nature of the substituent at the 4-position is crucial for activity. Anilino groups are commonly found in potent EGFR inhibitors, with specific substitutions on the aniline ring modulating potency and selectivity.[8][11]

-

Substituents on the quinazoline ring: In addition to the 6-chloro group, substitutions at other positions, such as the 7-position, can further enhance activity.[15]

-

Introduction of reactive groups: For irreversible inhibitors, the incorporation of an electrophilic group, such as an acrylamide moiety, allows for covalent bond formation with a cysteine residue in the active site of the target kinase.[8][11]

Experimental Protocols for Evaluating Anticancer Activity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[16][17][18]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[16]

-

Compound Treatment: Treat the cells with a serial dilution of the this compound derivative for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.[18]

This assay is used to evaluate the effect of a compound on cell migration.[13][19][20][21]

Experimental Protocol: Wound Healing Assay

-

Cell Seeding: Grow a confluent monolayer of cancer cells in a culture plate.

-

Creating the "Wound": Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.[19][20]

-

Compound Treatment: Treat the cells with the test compound at a non-toxic concentration.

-

Imaging: Capture images of the wound at time zero and at regular intervals (e.g., every 12 or 24 hours).[13][19]

-

Analysis: Measure the rate of wound closure in the treated cells compared to untreated control cells.[13][21]

This method is used to quantify the percentage of apoptotic and necrotic cells following treatment with a compound.[14][22][23][24]

Experimental Protocol: Annexin V/PI Staining

-

Cell Treatment: Treat cancer cells with the test compound for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).[22][23]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[22][23][24]

Antimicrobial Potential of the this compound Scaffold

In an era of increasing antimicrobial resistance, the development of new antibacterial and antifungal agents is a critical global health priority. The this compound scaffold has emerged as a promising framework for the design of novel antimicrobial compounds.[9][22][25]

Mechanism of Action: Targeting Essential Bacterial Enzymes

Some quinazoline derivatives have been shown to exert their antibacterial effects by inhibiting DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication.[13] By inhibiting this enzyme, these compounds prevent bacterial proliferation.

Spectrum of Activity

This compound derivatives have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria, as well as some fungal species.[8][9][25]

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Quinazolinone Derivatives | Staphylococcus aureus | 0.0078 - 25 | [25][26] |

| Quinazolinone Derivatives | Escherichia coli | 1.56 - >100 | [9][25] |

| Quinazolinone Derivatives | Pseudomonas aeruginosa | 25 - >100 | [8][25] |

| Quinazolinone Derivatives | Candida albicans | 0.78 - >100 | [9][25] |

| Quinazolinone Derivatives | Aspergillus flavus | 0.097 - >100 | [25] |

Table 1: Representative Antimicrobial Activity of Quinazoline Derivatives.

Experimental Protocol for Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution of Compound: Prepare a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[26]

Anti-inflammatory Properties of the this compound Scaffold

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. The this compound scaffold has been explored for its potential as a source of novel anti-inflammatory agents.[7][10][16]

Mechanism of Action: Modulation of Inflammatory Pathways

Quinazoline derivatives can exert anti-inflammatory effects through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Some quinazoline derivatives have been shown to inhibit COX enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation and pain.[10]

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Certain quinazoline derivatives have been found to inhibit the production of NO in inflammatory models.[17]

Experimental Protocol for In Vitro Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells.[4][17]

Experimental Protocol: NO Inhibition Assay

-

Cell Seeding: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.[4][17]

-

LPS Stimulation: Stimulate the cells with LPS (lipopolysaccharide) to induce an inflammatory response and NO production.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.[4]

-

Calculation of Inhibition: Calculate the percentage of NO production inhibition by the test compound compared to the LPS-stimulated control.

Experimental Workflow: In Vitro Anti-inflammatory Assay

Caption: Workflow for in vitro NO inhibition assay.

Conclusion and Future Perspectives

The this compound scaffold represents a privileged core in medicinal chemistry, offering a versatile platform for the development of novel therapeutics with a wide range of biological activities. Its demonstrated potential in oncology, infectious diseases, and inflammation underscores its importance in modern drug discovery. The insights into the synthesis, mechanisms of action, and structure-activity relationships presented in this guide are intended to provide a solid foundation for researchers and drug development professionals.

Future research in this area will likely focus on:

-

Development of more selective inhibitors: Fine-tuning the structure of this compound derivatives to achieve greater selectivity for specific biological targets will be crucial for minimizing off-target effects and improving safety profiles.

-

Exploration of novel biological targets: The full therapeutic potential of the this compound scaffold may extend beyond the currently known targets. High-throughput screening and chemoproteomics approaches could uncover new and exciting therapeutic opportunities.

-

Application of novel drug delivery systems: The formulation of this compound derivatives into advanced drug delivery systems could enhance their bioavailability, target specificity, and therapeutic efficacy.

By leveraging the knowledge base outlined in this guide and embracing innovative drug discovery technologies, the scientific community can continue to unlock the full therapeutic potential of the this compound scaffold for the benefit of patients worldwide.

References

- 1. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 8. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Quinazolinone synthesis [organic-chemistry.org]

- 11. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents [mdpi.com]

- 15. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. hrcak.srce.hr [hrcak.srce.hr]

- 18. Bot Verification [rasayanjournal.co.in]

- 19. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. encyclopedia.pub [encyclopedia.pub]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. mjas.analis.com.my [mjas.analis.com.my]

- 26. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages [mdpi.com]

Introduction to 6-chloroquinazoline derivatives in medicinal chemistry

An In-depth Technical Guide to 6-Chloroquinazoline Derivatives in Medicinal Chemistry

Authored by a Senior Application Scientist

Foreword: The Quinazoline Scaffold - A Cornerstone of Modern Kinase Inhibition

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that demonstrate a remarkable propensity for binding to multiple, significant biological targets. The quinazoline ring system is a quintessential example of such a scaffold. Its rigid, bicyclic aromatic nature provides a stable and predictable platform for the precise spatial arrangement of functional groups, enabling high-affinity interactions with a variety of protein active sites.

This guide focuses specifically on the this compound derivative, a subclass that has risen to prominence, particularly in the realm of oncology. The introduction of a chlorine atom at the 6-position is not a trivial modification; it is a strategic choice that profoundly influences the molecule's electronic properties, metabolic stability, and, most critically, its binding affinity to key enzymatic targets. Through an exploration of its synthesis, mechanism of action, and structure-activity relationships, we will dissect why this specific chlorinated core has become a cornerstone in the development of targeted therapies, most notably inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.

The Strategic Importance of the 6-Chloro Substitution

The quinazoline scaffold itself is a versatile pharmacophore. However, the addition of a chlorine atom at the 6-position imparts several key advantages that have been exploited by medicinal chemists.

-

Electronic Modulation : The electron-withdrawing nature of the chlorine atom decreases the basicity of the quinazoline ring system, particularly the N1 and N3 nitrogen atoms. This modulation can be critical for optimizing the pKa of the molecule, influencing its solubility, cell permeability, and, ultimately, its interaction with the target protein.

-

Metabolic Stability : The C-Cl bond is generally stable to metabolic degradation. Placing the chlorine at the 6-position can block a potential site of oxidative metabolism, thereby increasing the compound's half-life and bioavailability.

-

Target Engagement : In the context of kinase inhibition, the 6-chloro group often serves as a key anchoring point within the ATP-binding pocket. It can engage in favorable hydrophobic and van der Waals interactions with specific amino acid residues, contributing significantly to the overall binding affinity.

Mechanism of Action: Targeting the ATP-Binding Site of Kinases

The primary mechanism by which this compound derivatives exert their therapeutic effect, particularly in oncology, is through the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

6-Chloroquinazolines function as ATP-competitive inhibitors. They mimic the adenine portion of ATP, occupying the nucleotide-binding pocket of the kinase. The quinazoline core forms a key hydrogen bond interaction with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction is essential for potent inhibition.

A Focus on EGFR Inhibition

The development of EGFR inhibitors represents a landmark achievement in targeted cancer therapy, and this compound derivatives have been at the forefront of this success. First-generation EGFR inhibitors, such as Gefitinib and Erlotinib, are based on a 4-anilino-6-chloroquinazoline scaffold.

The general binding mode involves:

-

The quinazoline N1 atom forming a hydrogen bond with the backbone NH of a conserved methionine residue in the hinge region.

-

The 6-chloro group projecting into a hydrophobic pocket.

-

The 4-anilino substituent extending out towards the solvent-exposed region, providing an opportunity for further modification to enhance potency and selectivity.

Spectral Data Analysis of 6-Chloroquinazoline: A Technical Guide

Introduction

6-Chloroquinazoline is a heterocyclic aromatic organic compound with the molecular formula C₈H₅ClN₂.[1] As a derivative of quinazoline, it serves as a crucial scaffold in medicinal chemistry and drug development due to the wide range of biological activities exhibited by quinazoline-based compounds.[2][3] A thorough understanding of its structural and electronic properties is paramount for its application in novel therapeutic agents. This technical guide provides an in-depth analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra provides a comprehensive characterization of the molecule, which is essential for its identification, purity assessment, and the elucidation of its role in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the this compound molecule can be determined.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the five protons on the aromatic rings. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms in the pyrimidine ring and the chlorine atom on the benzene ring.

Predicted ¹H NMR Spectral Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~9.3 | s | - |

| H-4 | ~9.0 | s | - |

| H-5 | ~8.0 | d | ~2.0 (⁴J) |

| H-7 | ~7.8 | dd | ~8.8 (³J), ~2.0 (⁴J) |

| H-8 | ~7.9 | d | ~8.8 (³J) |

Causality behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is critical for ¹H NMR as it dissolves the compound without introducing interfering proton signals. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for resolving the complex splitting patterns in the aromatic region.

Interpretation:

-

H-2 and H-4: These protons are on the pyrimidine ring and are significantly deshielded due to the adjacent electron-withdrawing nitrogen atoms, hence their downfield chemical shifts. They are expected to appear as singlets as they lack adjacent protons to couple with.

-

Aromatic Protons (H-5, H-7, H-8): These protons on the chlorinated benzene ring form a coupled spin system.

-

H-5: This proton is ortho to the chlorine atom and is expected to show a small doublet splitting due to a four-bond coupling (⁴J) with H-7.

-

H-7: This proton is meta to the chlorine and ortho to H-8, leading to a doublet of doublets splitting pattern from coupling to both H-8 (³J, larger coupling constant) and H-5 (⁴J, smaller coupling constant).

-

H-8: This proton is para to the chlorine and ortho to H-7, resulting in a doublet due to coupling with H-7 (³J).

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the overall electronic structure of the aromatic system.

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 |

| C-4 | ~152 |

| C-4a | ~125 |

| C-5 | ~129 |

| C-6 | ~135 |

| C-7 | ~130 |

| C-8 | ~128 |

| C-8a | ~150 |

Trustworthiness through Self-Validating Systems: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to unambiguously assign all proton and carbon signals. For instance, an HSQC experiment would show correlations between directly bonded protons and carbons, confirming their assignments. An HMBC experiment would reveal longer-range correlations (2-3 bonds), further solidifying the structural elucidation.

Interpretation:

-

C-2 and C-4: These carbons are in the pyrimidine ring and are directly bonded to nitrogen atoms, causing them to be significantly deshielded and appear at the lowest field.

-

C-6: This carbon is directly attached to the electronegative chlorine atom, leading to a downfield shift.

-

C-8a: This carbon is at the ring junction and adjacent to a nitrogen atom, resulting in a downfield chemical shift.

-

Other Aromatic Carbons: The remaining carbons of the benzene ring will appear in the typical aromatic region (120-140 ppm).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize the spectral width to cover the aromatic and any other relevant regions.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a sufficient number of scans for adequate signal intensity, as ¹³C has a low natural abundance.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Diagram of NMR Analysis Workflow:

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups and bond vibrations.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 1620-1580 | C=N stretch | Pyrimidine ring |

| 1580-1450 | C=C stretch | Aromatic rings |

| 1200-1000 | C-H in-plane bend | Aromatic |

| 850-750 | C-H out-of-plane bend | Aromatic |

| 800-600 | C-Cl stretch | Aryl halide |

Authoritative Grounding: The assignment of these vibrational bands is based on well-established correlation tables for aromatic and heterocyclic compounds.[4] For example, the aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=N and C=C stretching vibrations of the quinazoline ring system are expected in the 1620-1450 cm⁻¹ region.

Interpretation:

-

Aromatic C-H Stretch: The presence of peaks in the 3100-3000 cm⁻¹ region confirms the presence of aromatic protons.

-

Ring Vibrations: The complex pattern of bands in the 1620-1450 cm⁻¹ region is characteristic of the quinazoline ring system, arising from the coupled C=C and C=N stretching vibrations.

-

C-Cl Stretch: A moderate to strong absorption in the 800-600 cm⁻¹ range is indicative of the C-Cl bond.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions that are unique to the this compound molecule.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of finely ground this compound with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the FTIR spectrometer and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram of IR Spectroscopy Principle:

Caption: Principle of Infrared Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular ion peak for this compound is expected at m/z 164, corresponding to the nominal mass of the molecule (C₈H₅³⁵ClN₂). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 166 with about one-third the intensity of the M⁺ peak should be observed.[1]

-

Major Fragment Ions:

-

m/z 137: Loss of HCN (27 Da) from the molecular ion, a common fragmentation pathway for nitrogen-containing heterocyclic compounds.

-

m/z 129: Loss of a chlorine radical (35 Da) from the molecular ion.

-

m/z 102: Further fragmentation of the m/z 129 ion.

-

Interpretation:

The presence of the isotopic cluster at m/z 164 and 166 is a strong indicator of a chlorine-containing compound. The fragmentation pattern, particularly the loss of HCN, is characteristic of the quinazoline ring system. The analysis of these fragments allows for the confirmation of the molecular structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using a suitable method, such as Electron Impact (EI) or Electrospray Ionization (ESI). EI is a common technique for small, volatile molecules and often leads to extensive fragmentation.

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions to generate the mass spectrum.

Diagram of Mass Spectrometry Fragmentation:

Caption: Predicted fragmentation pathway of this compound.

Conclusion

The comprehensive analysis of this compound using NMR, IR, and MS provides a detailed and self-validating characterization of its molecular structure. The ¹H and ¹³C NMR spectra reveal the specific arrangement of protons and carbons, while the IR spectrum confirms the presence of key functional groups and the overall molecular fingerprint. Mass spectrometry provides the molecular weight and a characteristic fragmentation pattern that further corroborates the structure. Together, these techniques offer a powerful toolkit for researchers and scientists in the field of drug development to confidently identify and utilize this compound in their synthetic and medicinal chemistry endeavors.

References

- 1. This compound | C8H5ClN2 | CID 596352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

The Versatility of 6-Chloroquinazoline: A Technical Guide for Heterocyclic Compound Synthesis

Introduction: The Quinazoline Scaffold and the Strategic Importance of the 6-Chloro Substituent

In the landscape of medicinal chemistry and drug discovery, the quinazoline scaffold stands out as a "privileged structure."[1] This bicyclic heterocycle, composed of a benzene ring fused to a pyrimidine ring, forms the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] Its rigid framework provides an ideal platform for the precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules. Among the various substituted quinazolines, 6-chloroquinazoline has emerged as a particularly valuable and versatile building block for the synthesis of complex heterocyclic compounds.[3][4]

The strategic placement of the chlorine atom at the 6-position of the quinazoline core imparts a unique combination of electronic and steric properties that medicinal chemists can exploit. This electron-withdrawing substituent influences the reactivity of the entire ring system, particularly at the C4 position, making it susceptible to nucleophilic attack. Furthermore, the chloro group can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to target proteins.[3][5][6] This guide provides an in-depth exploration of this compound as a key synthetic intermediate, detailing its reactivity, providing field-proven experimental protocols, and showcasing its application in the synthesis of high-value molecules, particularly kinase inhibitors for cancer therapy.[3][5][6]

Reactivity Profile: Harnessing the Electronic Properties of this compound

The synthetic utility of this compound is primarily dictated by the reactivity of its chloro-substituent and the inherent electronic nature of the quinazoline ring. The electron-deficient pyrimidine ring makes the C2 and C4 positions electrophilic and thus prime targets for nucleophilic substitution.[7] The chlorine atom at the 6-position further modulates this reactivity.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The most prevalent reaction involving the quinazoline scaffold is the nucleophilic aromatic substitution (SNAr) at the C4 position. The presence of a good leaving group, typically a chlorine atom introduced via chlorination of the corresponding quinazolinone, facilitates this reaction.[8][9] The electron-withdrawing nature of the pyrimidine nitrogens makes the C4 position highly electrophilic and susceptible to attack by a wide range of nucleophiles, most notably amines.[1][10][11]

This reactivity is the cornerstone of the synthesis of numerous 4-anilinoquinazoline-based kinase inhibitors, such as Gefitinib and Erlotinib.[8][12] The reaction proceeds readily with electron-rich anilines under mild conditions, while less reactive anilines may require acidic catalysis or higher temperatures to drive the reaction to completion.[11]

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the 6-position, being on the carbocyclic ring, is less reactive towards SNAr compared to a substituent at the C4 position.[13] However, it serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of carbon-based substituents.[14] This allows for the construction of novel molecular architectures and the exploration of structure-activity relationships (SAR) at this position.

Common cross-coupling reactions employed with 6-haloquinazolines include:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids.[15][16]

-

Sonogashira Coupling: For the introduction of alkyne moieties.[15][17]

-

Heck Coupling: For the formation of C-C bonds with alkenes.[15][17]

-

Negishi Coupling: For coupling with organozinc reagents.[15]

These reactions provide a powerful toolkit for the late-stage functionalization of the quinazoline scaffold, allowing for the rapid generation of compound libraries for biological screening.

Synthetic Applications in Drug Discovery: Building Potent Kinase Inhibitors

The this compound scaffold is a cornerstone in the development of targeted cancer therapies, particularly inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase.[1][12] The quinazoline core acts as an ATP mimetic, binding to the ATP-binding site of the kinase domain.[3][6]

Case Study: Synthesis of Erlotinib